5-tert-Butyl-3-isocyanatoisoxazole

Medicinal Chemistry Agrochemical Synthesis Structure–Activity Relationship

5-tert-Butyl-3-isocyanatoisoxazole (CAS 55809-53-5) is a heterocyclic isocyanate of the isoxazole class, molecular formula C₈H₁₀N₂O₂, molecular weight 166.18 g·mol⁻¹, with a density of 1.1±0.1 g·cm⁻³ and a boiling point of 221.4±20.0 °C at 760 mmHg. The compound carries an electrophilic isocyanate group at the 3‑position of the isoxazole ring and a bulky lipophilic tert‑butyl substituent at the 5‑position.

Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
CAS No. 55809-53-5
Cat. No. B1625624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-tert-Butyl-3-isocyanatoisoxazole
CAS55809-53-5
Molecular FormulaC8H10N2O2
Molecular Weight166.18 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=NO1)N=C=O
InChIInChI=1S/C8H10N2O2/c1-8(2,3)6-4-7(9-5-11)10-12-6/h4H,1-3H3
InChIKeyIQMVRIMSTBTDLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-tert-Butyl-3-isocyanatoisoxazole (CAS 55809-53-5) – Core Chemical Profile for Scientific Procurement


5-tert-Butyl-3-isocyanatoisoxazole (CAS 55809-53-5) is a heterocyclic isocyanate of the isoxazole class, molecular formula C₈H₁₀N₂O₂, molecular weight 166.18 g·mol⁻¹, with a density of 1.1±0.1 g·cm⁻³ and a boiling point of 221.4±20.0 °C at 760 mmHg . The compound carries an electrophilic isocyanate group at the 3‑position of the isoxazole ring and a bulky lipophilic tert‑butyl substituent at the 5‑position. Commercial suppliers provide the compound at ≥98% purity (HPLC), moisture ≤0.5%, and production scale up to kilogram quantities . It is primarily used as an activated building block for the synthesis of isoxazolyl ureas, carbamates, and related derivatives that serve as agrochemicals and kinase‑targeted pharmaceutical candidates [1].

Why 5-tert-Butyl-3-isocyanatoisoxazole Cannot Be Replaced by Generic Isocyanatoisoxazole Analogs


Isocyanatoisoxazoles constitute a structurally diverse family, yet even small variations—regioisomerism (3‑ vs. 5‑isocyanato), substituent size and electronic character—produce marked differences in reactivity, stability, and biological profile of downstream products [1]. 5-tert‑Butyl‑3‑isocyanatoisoxazole places the isocyanate group at the 3‑position, which is conjugated with the ring nitrogen, resulting in a distinct electrophilicity profile compared with the 5‑isocyanato regioisomer (CAS 59669‑71‑5) . The 5‑tert‑butyl group imparts significant steric shielding and increased lipophilicity (cLogP ~2.3), which is critical for target‑binding in kinase inhibitor programmes [2]. Generic substitution by, for example, 5‑methyl‑ or 5‑cyclopropyl‑3‑isocyanatoisoxazole alters both the steric and electronic landscape, leading to divergent reaction yields, different crystalline behaviour (the target compound forms a well‑characterised dimer with m.p. 165–167 °C), and loss of the structure–activity relationships that have been established for the tert‑butyl‑isoxazol‑3‑yl urea pharmacophore [1] [2].

5-tert-Butyl-3-isocyanatoisoxazole – Quantitative Differentiation Evidence for Informed Procurement


Regioisomeric Identity Dictates Downstream Urea Reactivity and Product Spectrum

The isocyanate group at the 3‑position of the isoxazole ring (as in 5‑tert‑butyl‑3‑isocyanatoisoxazole) is conjugated with the ring nitrogen, producing a different electrophilicity and reaction regioselectivity compared with the 5‑isocyanato regioisomer (3‑tert‑butyl‑5‑isocyanatoisoxazole, CAS 59669‑71‑5). The 3‑isocyanato isomer condenses with dimethylamine to give 1,1‑dimethyl‑3‑(5‑tert‑butyl‑3‑isoxazolyl)urea (Isouron, CAS 55861‑78‑4), a commercial herbicide, in 98.9% yield after recrystallisation from benzene . The 5‑isocyanato isomer, by contrast, leads to a different substitution pattern and is not productive for the same herbicidal urea series [1]. In kinase‑targeted medicinal chemistry, the 3‑isocyanato‑5‑tert‑butylisoxazole scaffold has yielded FLT3 inhibitors with IC₅₀ values as low as 0.072 nM (FLT3‑ITD) and 5.86 nM (drug‑resistant FLT3‑ITD/F691L) [2], whereas analogous programmes using the 5‑isocyanato regioisomer are notably absent from the patent and primary literature.

Medicinal Chemistry Agrochemical Synthesis Structure–Activity Relationship

Synthetic Accessibility: ~80% Isocyanate Formation Yield via Triphosgene Route

The conversion of 3‑amino‑5‑tert‑butylisoxazole to 5‑tert‑butyl‑3‑isocyanatoisoxazole using bis(trichloromethyl)carbonate (triphosgene) proceeds with a reported yield of approximately 80% . This yield is notably higher than typical yields for isocyanate formation from sterically hindered heteroaromatic amines using phosgene alone (often 55–70% for similar substrates) [1]. The triphosgene route also avoids the handling of gaseous phosgene, offering process safety advantages and easier scale‑up. The alternative phosgene route for the same transformation is reported but without a specified yield, and industrial preference strongly favours the triphosgene‑based protocol .

Organic Synthesis Process Chemistry Route Scouting

Downstream Urea Formation: High‑Yield Access to Structurally Diverse Bioactive Scaffolds

5‑tert‑Butyl‑3‑isocyanatoisoxazole reacts smoothly with N‑substituted carbamoyl chlorides or amines to give isoxazol‑3‑yl ureas in excellent yields. Patent US04183856 reports that condensation with N‑allyl‑N‑methylcarbamoyl chloride yields 1‑allyl‑1‑methyl‑3‑(5‑t‑butyl‑3‑isoxazolyl)urea in 90.5% yield (m.p. 90.0–91.0 °C), while the N‑ethyl‑N‑methyl analogue is obtained in 96.1% yield [1]. These yields substantially exceed those reported for analogous condensations using phenyl isocyanate (typically 70–85%) or less activated isocyanates [2]. The resulting ureas form the core scaffold of clinical‑stage FLT3 inhibitor AC220 (quizartinib) and the p38/Raf dual‑inhibitor series exemplified by 1‑(5‑tert‑butylisoxazol‑3‑yl)‑3‑(4‑phenoxyphenyl)urea, which shows IC₅₀ values of 360 nM (p38) and 540 nM (Raf) [3].

Parallel Synthesis Kinase Inhibitors Urea Library

Preclinical Kinase Inhibition: Derivatised Ureas Show Potent FLT3 and Dual p38/Raf Activity

Ureas derived from 5‑tert‑butyl‑3‑isocyanatoisoxazole have been profiled against clinically relevant kinases. In a direct comparison within the same assay class, the urea 1‑(5‑tert‑butylisoxazol‑3‑yl)‑3‑(4‑phenoxyphenyl)urea inhibited p38 MAP kinase with an IC₅₀ of 360 nM and Raf kinase with an IC₅₀ of 540 nM [1]. More advanced derivatives bearing the identical isoxazol‑3‑yl urea core achieved IC₅₀ values of 0.072 nM against FLT3‑ITD, 5.86 nM against the drug‑resistant mutant FLT3‑ITD/F691L, and 3.48 nM against FLT3‑ITD/D835Y [2]. By contrast, the 5‑methyl‑3‑isocyanatoisoxazole‑derived urea series shows markedly weaker kinase inhibition (typical IC₅₀ >5 µM across FLT3 and p38 panels) and has never progressed to in vivo efficacy studies [3]. The tert‑butyl group is believed to occupy a critical hydrophobic pocket in the kinase ATP‑binding site, providing a >10‑fold potency boost relative to the 5‑methyl analog [3].

Kinase Inhibition FLT3 p38 MAPK Raf Kinase

Dimerisation Behaviour Provides a Crystalline, Latent Isocyanate Form for Controlled Release Applications

5‑tert‑Butyl‑3‑isocyanatoisoxazole spontaneously dimerises upon standing at room temperature to give dimeric 3‑isocyanato‑5‑(1,1‑dimethylethyl)‑isoxazole (3A), a well‑defined crystalline solid with a melting point of 165–167 °C . This behaviour contrasts sharply with the 5‑cyclopropyl‑3‑isocyanatoisoxazole analog, which requires microwave‑assisted protocols and catalytic DMAP to suppress uncontrolled dimerisation during synthesis . The crystallinity and high melting point of the dimer facilitate purification, storage, and thermal release of the free isocyanate in situ, a property that is exploited in polyurethane and coating applications where latency is critical . Non‑dimerising isocyanates such as phenyl isocyanate (b.p. 165 °C, liquid at room temperature) lack this latent handling advantage .

Latent Isocyanate Polyurethane Chemistry Thermal Release

Established Agrochemical Supply Chain: Key Intermediate for the Commercial Herbicide Isouron

3‑Amino‑5‑tert‑butylisoxazole is the direct precursor to 5‑tert‑butyl‑3‑isocyanatoisoxazole, and this two‑step sequence (amine → isocyanate → urea) constitutes the established industrial route to the commercial herbicide Isouron (CAS 55861‑78‑4, tradename Isoxyl), a selective pre‑emergence herbicide for sugarcane [1]. The final coupling of the isocyanate with dimethylamine proceeds in 98.9% yield, and the overall process is operated at multi‑ton scale . By contrast, alternative routes to the same urea via direct carbamoylation of 3‑amino‑5‑t‑butylisoxazole (bypassing the isocyanate) require N,N‑dimethylcarbamoyl chloride and pyridine, give lower overall yields, and generate stoichiometric pyridinium waste [2]. The isocyanate route is therefore the preferred industrial process, ensuring a reliable supply of the intermediate for both agrochemical and pharmaceutical derivative manufacture.

Agrochemical Intermediates Herbicide Synthesis Supply Chain

Optimal Procurement Scenarios for 5-tert-Butyl-3-isocyanatoisoxazole Based on Differentiated Evidence


Kinase‑Focused Medicinal Chemistry: FLT3 and p38/Raf Inhibitor Programmes

Medicinal chemistry teams developing ATP‑competitive kinase inhibitors should select 5‑tert‑butyl‑3‑isocyanatoisoxazole as the preferred building block for generating isoxazol‑3‑yl urea libraries. The tert‑butyl substituent at position 5 occupies the hydrophobic back pocket of kinases such as FLT3, p38, and Raf, producing derivatives with IC₅₀ values as low as 0.072 nM (FLT3‑ITD) [1]. The high yield of urea formation (90.5–96.1%) enables efficient parallel synthesis [2], and the regioisomeric identity of the isocyanate at the 3‑position is essential for the pharmacophore; the 5‑isocyanato regioisomer cannot deliver the same SAR [3].

Agrochemical Process Chemistry: Isouron and Urea Herbicide Manufacture

For agrochemical process chemists manufacturing Isouron (Isoxyl) or related isoxazol‑3‑yl urea herbicides, 5‑tert‑butyl‑3‑isocyanatoisoxazole is the established industrial intermediate. The dimethylamine condensation step achieves 98.9% yield, and the overall two‑step sequence from 3‑amino‑5‑tert‑butylisoxazole proceeds with approximately 79% overall yield [1] [2]. This route is superior to direct carbamoylation, which gives lower yields and generates pyridinium waste [3]. The compound is available at commercial scale (up to kgs) with ≥98% purity and ≤0.5% moisture, meeting cGMP requirements for agrochemical active ingredient synthesis .

Latent Isocyanate Delivery Systems and Polyurethane Materials

Polymer chemists and materials scientists designing thermally triggered isocyanate‑release systems can exploit the well‑characterised dimerisation behaviour of 5‑tert‑butyl‑3‑isocyanatoisoxazole. The dimeric form (3A) is a crystalline solid (m.p. 165–167 °C) that can be isolated, purified, and stored at ambient temperature, then thermally dissociated to regenerate the reactive monomer in situ [1]. This provides a significant handling advantage over liquid isocyanates such as phenyl isocyanate, which lack a latent crystalline form, and over analogs like 5‑cyclopropyl‑3‑isocyanatoisoxazole that dimerise uncontrollably during synthesis [2].

Parallel Synthesis of Focused Urea Libraries for High‑Throughput Screening

For medicinal and chemical biology groups engaged in high‑throughput synthesis of urea libraries, the documented reactivity of 5‑tert‑butyl‑3‑isocyanatoisoxazole with diverse amines and carbamoyl chlorides, combined with purification‑friendly crystalline products and excellent yields (90.5–96.1%), makes it a reliable building block for automated parallel synthesis platforms [1]. The consistent reactivity profile reduces the need for reaction optimisation on a per‑amine basis, accelerating library production and enabling rapid SAR exploration around the clinically validated 5‑tert‑butylisoxazol‑3‑yl urea scaffold [2].

Quote Request

Request a Quote for 5-tert-Butyl-3-isocyanatoisoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.